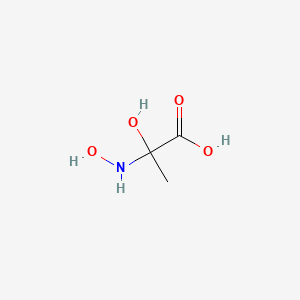

2-Hydroxy-2-(hydroxyamino)propanoic acid

Description

2-Hydroxy-2-(hydroxyamino)propanoic acid is a multifunctional organic compound characterized by a central propanoic acid backbone substituted with hydroxyl (-OH) and hydroxyamino (-NHOH) groups at the α-carbon (C2 position).

Properties

Molecular Formula |

C3H7NO4 |

|---|---|

Molecular Weight |

121.09 g/mol |

IUPAC Name |

2-hydroxy-2-(hydroxyamino)propanoic acid |

InChI |

InChI=1S/C3H7NO4/c1-3(7,4-8)2(5)6/h4,7-8H,1H3,(H,5,6) |

InChI Key |

HNIUWKFOSGHTDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)(NO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(hydroxyamino)propanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 2-amino-2-hydroxypropanoic acid under controlled conditions. This reaction typically requires the use of strong oxidizing agents and specific catalysts to ensure the selective introduction of the hydroxyamino group.

Industrial Production Methods

Industrial production of 2-Hydroxy-2-(hydroxyamino)propanoic acid often involves the use of biotechnological processes. Microbial fermentation using genetically engineered strains of bacteria or yeast can be employed to produce this compound in large quantities. These microorganisms are engineered to express specific enzymes that catalyze the formation of the desired product from simple precursors.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(hydroxyamino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxoacids.

Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.

Substitution: The hydroxyl and hydroxyamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogenating agents, acylating agents.

Major Products

Oxidation: Formation of oxoacids.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or acylated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- 2-Hydroxy-2-(hydroxyamino)propanoic acid serves as a versatile building block in the synthesis of complex organic molecules. It can be used to create various derivatives that are essential in the development of pharmaceuticals and agrochemicals.

Polymer Production

- The compound is utilized in the production of biodegradable polymers, contributing to environmentally friendly materials. Its structure allows for modifications that enhance the properties of these polymers, making them suitable for various applications in packaging and medical devices.

Biological Research

Metabolic Pathways

- In biological research, 2-Hydroxy-2-(hydroxyamino)propanoic acid is studied for its role in metabolic pathways. It is involved in various enzymatic reactions and can influence the activity of enzymes through its interactions with biomolecules.

Therapeutic Potential

- The compound has been investigated for potential therapeutic applications, particularly as a precursor in drug synthesis. Its derivatives are being explored for their efficacy in treating conditions such as metabolic disorders and inflammatory diseases.

Medical Applications

Drug Development

- In medicinal chemistry, 2-Hydroxy-2-(hydroxyamino)propanoic acid has been identified as a precursor for synthesizing drugs targeting specific diseases. Research has shown its potential in developing treatments for conditions like psoriasis and ulcerative colitis, where it may modulate immune responses.

Case Study: Psoriasis Treatment

- A study demonstrated that derivatives of 2-Hydroxy-2-(hydroxyamino)propanoic acid could significantly reduce inflammation in animal models of psoriasis. The results indicated a decrease in cytokine levels associated with inflammation, suggesting therapeutic benefits .

Industrial Applications

Biodegradable Materials

- The compound's ability to form biodegradable polymers makes it valuable in industries focused on sustainability. These materials are increasingly used in packaging and disposable products to reduce environmental impact.

Cosmetic Formulations

- In the cosmetic industry, 2-Hydroxy-2-(hydroxyamino)propanoic acid is employed as an ingredient due to its moisturizing properties. It acts as a film former and rheology modifier, enhancing the texture and performance of cosmetic products .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(hydroxyamino)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with various biomolecules, influencing their structure and function. This compound can also act as a substrate for enzymes, participating in catalytic reactions that modify its chemical structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Propanoic Acid Derivatives

2-Hydroxy-2-(4-methoxyphenyl)propanoic Acid (S9)

- Structure: Propanoic acid with a 4-methoxyphenyl and hydroxyl group at C2 .

- Synthesis : Prepared via Grignard reaction using 3-bromoanisole and magnesium, followed by THF-mediated coupling with pyruvic acid.

- Properties : Exhibits higher lipophilicity due to the methoxyphenyl group, enhancing membrane permeability compared to the target compound.

2-Hydroxy-2-(3-methoxyphenyl)propanoic Acid (S9)

3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid (1)

- Structure: Propanoic acid substituted with a dichlorinated hydroxyphenyl group at C3 .

- Biological Activity : Demonstrates selective antimicrobial activity against E. coli and S. aureus (MIC < 10 µg/mL) due to halogen-enhanced electrophilicity .

- Comparison: Chlorine atoms increase metabolic stability compared to hydroxyl/hydroxyamino groups in the target compound.

Ester and Thioester Derivatives

3-(Methylthio)propanoic Acid Methyl/Ethyl Esters

- Structure: Propanoic acid esters with methylthio (-SCH₃) groups .

- Odor Thresholds : Methyl ester (180 µg/kg) vs. ethyl ester (7 µg/kg), impacting their roles as aroma compounds in pineapples .

- Reactivity: Thioesters exhibit higher nucleophilicity than hydroxyamino analogs, influencing their degradation pathways.

Benzyl 2-Hydroxy-2-(4-methoxyphenyl)propanoate (14)

- Structure: Benzyl ester of 2-hydroxy-2-(4-methoxyphenyl)propanoic acid .

- Applications : Used in kinetic resolution studies for chiral synthesis; esterification enhances solubility in organic solvents.

Pharmaceutical Derivatives and Metabolites

2-(4-Isobutylphenyl)-2-hydroxypropanoic Acid (Ibuprofen Impurity M)

- Structure: Propanoic acid with a bulky isobutylphenyl group at C2 .

- Pharmacological Impact : Reduced COX-2 inhibition compared to ibuprofen due to steric hindrance from the hydroxyl group .

3-Hydroxy-3-(3'-hydroxy-4'-methoxyphenyl)propanoic Acid (31)

Aminooxy and Hydroxycinnamoyl Derivatives

2-(Aminooxy)-2-methylpropanoic Acid Hydrochloride

- Structure: Propanoic acid with aminooxy (-ONH₂) and methyl groups at C2 .

- Reactivity: Aminooxy group facilitates conjugation with carbonyl compounds, useful in prodrug design .

3-Hydroxy-2-[(E-p-hydroxycinnamoyl)oxy]propanoic Acid

Data Tables

Research Findings and Implications

- Structural Determinants of Activity : Halogenation (e.g., Cl in ) enhances antimicrobial activity, while hydroxylation (e.g., ) promotes metabolic processing.

- Solubility and Bioavailability: Esterification (e.g., ) improves lipophilicity, whereas aminooxy derivatives () enable targeted drug delivery.

- Limitations: Direct data on 2-hydroxy-2-(hydroxyamino)propanoic acid are sparse; inferences rely on analogs. Further studies on its coordination chemistry and toxicity are warranted.

Biological Activity

2-Hydroxy-2-(hydroxyamino)propanoic acid, also known as L-threonine, is an amino acid that plays a crucial role in various biological processes. This compound is not only essential for protein synthesis but also has significant implications in metabolic pathways and cellular functions. This article delves into the biological activity of this compound, exploring its mechanisms, effects on health, and potential therapeutic applications.

- IUPAC Name : 2-Hydroxy-2-(hydroxyamino)propanoic acid

- Molecular Formula : C4H9NO3

- Molecular Weight : 117.12 g/mol

- CAS Number : 72-19-5

| Property | Value |

|---|---|

| Molecular Formula | C4H9NO3 |

| Molecular Weight | 117.12 g/mol |

| IUPAC Name | 2-Hydroxy-2-(hydroxyamino)propanoic acid |

| CAS Number | 72-19-5 |

- Protein Synthesis : L-threonine is a building block for proteins, contributing to the structure and function of various enzymes and hormones.

- Metabolic Pathways : It participates in several metabolic pathways, including the synthesis of other amino acids and metabolites.

- Immune Function : Threonine plays a role in the immune response by influencing the production of antibodies.

Case Studies and Research Findings

- Effect on Immune Response : A study conducted on mice demonstrated that supplementation with L-threonine improved immune function by enhancing antibody production against pathogens .

- Role in Metabolism : Research has shown that L-threonine supplementation can lead to increased levels of glycine and serine, which are crucial for various metabolic processes .

- Impact on Muscle Growth : In a clinical trial involving athletes, L-threonine supplementation was linked to improved muscle recovery and growth post-exercise, attributed to its role in protein synthesis .

Table 2: Summary of Research Findings on Biological Activity

| Study Focus | Findings | Reference |

|---|---|---|

| Immune Response | Enhanced antibody production in mice | |

| Metabolic Role | Increased glycine and serine levels | |

| Muscle Recovery | Improved recovery and growth in athletes |

Nutritional Supplementation

L-threonine is often included in dietary supplements aimed at enhancing athletic performance and recovery. Its role in protein synthesis makes it particularly valuable for those engaged in intense physical training.

Potential in Disease Management

Emerging research suggests that L-threonine may have therapeutic potential in managing conditions such as:

Q & A

Q. How can researchers optimize the synthesis of 2-Hydroxy-2-(hydroxyamino)propanoic acid to maximize yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature) and catalyst use. For example, DABCO (1,4-diazabicyclo[2.2.2]octane) has been effective in controlling isomer ratios in similar hydroxyamino acid syntheses by promoting regioselectivity . Post-synthesis purification via column chromatography or recrystallization can improve purity. Reaction progress should be monitored using TLC or HPLC, with intermediates characterized via -NMR to confirm structural integrity .

Q. What analytical techniques are critical for confirming the structural identity of 2-Hydroxy-2-(hydroxyamino)propanoic acid?

- Methodological Answer : Multidimensional NMR spectroscopy (, , COSY, HSQC) is essential for verifying stereochemistry and functional groups. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while IR spectroscopy identifies hydroxyl and amine groups. For complex mixtures, hyphenated techniques like LC-MS or GC-MS can resolve ambiguities .

Q. How should researchers prepare a standard aqueous solution of this compound for pH-dependent studies?

- Methodological Answer : Calculate the required molarity using the acid dissociation constant () and the Henderson-Hasselbalch equation. For instance, to achieve pH 2.19 (similar to 2-hydroxypropanoic acid), dissolve the compound in deionized water, adjust pH with dilute HCl/NaOH, and standardize via titration . Use a calibrated pH meter and validate concentrations via UV-Vis spectroscopy or gravimetric analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing degradation products of 2-Hydroxy-2-(hydroxyamino)propanoic acid?

- Methodological Answer : Apply isotope labeling (e.g., - or -substituted analogs) to track degradation pathways. Use 2D NMR (e.g., -gCOSY) to identify cross-peaks in complex mixtures. Couple this with high-resolution MS/MS to differentiate isobaric species. For photodegradation studies, employ time-resolved spectroscopy to capture transient intermediates .

Q. What experimental designs are suitable for probing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using DOE (Design of Experiments) principles. Expose the compound to buffered solutions (pH 1–12) at controlled temperatures (25–60°C). Monitor degradation kinetics via HPLC-UV and identify products using LC-QTOF-MS. Thermodynamic parameters (e.g., activation energy) can be derived from Arrhenius plots .

Q. How can computational methods enhance understanding of this compound’s biological interactions, such as enzyme inhibition?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes like oxidoreductases or hydrolases. Validate predictions with in vitro assays (e.g., fluorescence-based inhibition assays). MD simulations (AMBER, GROMACS) can model conformational changes in enzyme-ligand complexes over time .

Q. What strategies mitigate hygroscopicity issues during storage and handling of 2-Hydroxy-2-(hydroxyamino)propanoic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.